2'-Fluoro-3-phenylpropiophenone

Descripción

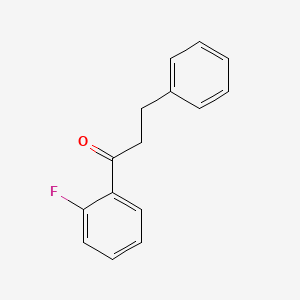

2'-Fluoro-3-phenylpropiophenone is a fluorinated aromatic ketone with the molecular formula C₁₅H₁₁FO. Its structure features a propiophenone backbone substituted with a fluorine atom at the 2' position of the phenyl ring and an additional phenyl group at the 3-position (Figure 1). This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals and specialty chemicals. Fluorine’s electron-withdrawing nature and small atomic radius significantly influence the compound’s reactivity, solubility, and metabolic stability compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSARBDSTQJVYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643985 | |

| Record name | 1-(2-Fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-48-2 | |

| Record name | 1-(2-Fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-3-phenylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzene is acylated with 2’-fluoro-3-phenylpropiophenone chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2’-fluoro-3-phenylpropiophenone is coupled with a phenyl halide in the presence of a palladium catalyst and a base. This method allows for the formation of the carbon-carbon bond under mild conditions and with high selectivity.

Industrial Production Methods

Industrial production of 2’-Fluoro-3-phenylpropiophenone typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

2’-Fluoro-3-phenylpropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 2’-Fluoro-3-phenylpropiophenone can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2’-Fluoro-3-phenylpropiophenone has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development. Its unique structure makes it a candidate for the design of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties to the final products, such as increased stability and resistance to degradation.

Mecanismo De Acción

The mechanism of action of 2’-Fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparación Con Compuestos Similares

Structural Analogues: Positional Isomers and Substituted Derivatives

Key structural analogs include positional isomers (varying fluorine substitution) and derivatives with additional functional groups. A comparative overview is provided in Table 1 .

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Positional Isomerism and Reactivity

- Fluorine Substitution Effects: 2'-Fluoro vs. 4'-Fluoro: The 2'-fluoro derivative exhibits greater steric hindrance near the ketone group compared to the 4'-fluoro isomer. This may reduce nucleophilic attack at the carbonyl, enhancing stability in certain reactions . 3'-Fluoro Analog: Commercial availability of 3'-fluoro-3-phenylpropiophenone highlights its utility in coupling reactions, where the fluorine’s position may favor regioselectivity .

Halogenated Derivatives

- Chloro-Fluoro Hybrids: Compounds like 2'-chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone demonstrate synergistic effects of halogen substitution. The chloro group increases lipophilicity, while fluorine enhances metabolic resistance, making such hybrids valuable in agrochemical research .

Functional Group Variations

- Amino and Phthalimide Substitutions: 2'-Amino-3-phthalimid-1-ylpropiophenone (C₁₇H₁₄N₂O₃) introduces nitrogen-based functional groups, enabling hydrogen bonding and interactions with biological targets. This contrasts with this compound, which relies on fluorine’s electronic effects .

- Propafenone: A hydroxyl and propylamino-substituted derivative, propafenone is a clinically used antiarrhythmic agent. Its structure underscores the importance of polar groups in enhancing bioavailability compared to halogenated analogs .

Physicochemical and Spectroscopic Differences

- NMR Shifts: Fluorine’s electronegativity deshields adjacent protons, as seen in analogs like 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene, where substituent positions alter $^{13}\text{C}$-NMR chemical shifts significantly (e.g., δ 159.6 for methoxy-substituted carbons) . Similar trends likely apply to this compound.

- Melting Points: Fluorine’s impact on crystallinity is evident in compounds like 3-Amino-3-(4-fluorophenyl)propionic acid (mp: 224–228°C), where polar groups elevate melting points compared to non-fluorinated analogs .

Actividad Biológica

2'-Fluoro-3-phenylpropiophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluoro substituent at the 2' position and a phenyl group at the 3-position of the propiophenone backbone. This structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbonyl group in the propiophenone moiety can participate in nucleophilic addition reactions, while the aromatic ring facilitates π-π interactions with other aromatic systems. These interactions can modulate enzyme activity or receptor binding, contributing to its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains. |

| Anticancer | Demonstrated cytotoxicity in various cancer cell lines, potentially through apoptosis induction. |

| Anti-inflammatory | Shown to reduce inflammation markers in vitro and in vivo models. |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent .

- Cytotoxic Effects on Cancer Cells : In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM. Mechanistic studies revealed activation of caspase pathways, indicating its potential as an anticancer therapeutic .

- Anti-inflammatory Properties : Research conducted on animal models showed that administration of this compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) following lipopolysaccharide (LPS) stimulation, highlighting its anti-inflammatory potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4'-Chloro-2'-fluoro-propiophenone | Contains a chloro substituent instead of fluoro | Anticancer and antimicrobial properties noted |

| 3'-Fluoro-4'-phenylpropiophenone | Different substitution pattern affecting reactivity | Limited studies; potential for enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.